molecular formula C6H10BrNO4 B8652114 2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane CAS No. 60766-57-6

2,2-Dimethyl-5-bromo-5-nitro-1,3-dioxane

Cat. No. B8652114
CAS RN: 60766-57-6
M. Wt: 240.05 g/mol
InChI Key: JPAOVDVRWCPYCH-UHFFFAOYSA-N
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Patent
US04025533

Procedure details

To a 100 ml. 3-necked flask equipped with magnetic stirring was added 20 g. (0.1 mole) of 2-bromo-2-nitropropane-1,3-diol and 30 ml. (0.5 mole) of acetone. After solution was complete, the temperature was 15° C. Then 13 ml. (0.1 mole) of boron trifluoride etherate was added to the reaction mixture from a dropping funnel over a period of about 2 minutes. The temperature rose to 47° C. and then dropped to 35° C. over a period of 10 minutes. The reaction mixture was then poured into 150 ml. of a saturated sodium bicarbonate solution and stirred for 15 minutes. The solids were filtered and washed with 200 ml. acetone, dried and an IR showed a reaction had occurred. About 18 g. of crude material was dissolved in 150 ml. of hot hexane and filtered. On cooling and standing overnight 9.0 g. (40% yield) of 5-bromo-2,2-dimethyl-5-nitro- 1,3-dioxane was obtained as pure white needles. An NMR and IR confirmed the structure. An elemental analysis disclosed the following percentage composition:
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([N+:7]([O-:9])=[O:8])([CH2:5][OH:6])[CH2:3][OH:4].[CH3:10][C:11]([CH3:13])=O.B(F)(F)F.CCOCC.C(=O)(O)[O-].[Na+]>>[Br:1][C:2]1([N+:7]([O-:9])=[O:8])[CH2:5][O:6][C:11]([CH3:13])([CH3:10])[O:4][CH2:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
BrC(CO)(CO)[N+](=O)[O-]
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked flask equipped
ADDITION
Type
ADDITION
Details
was added 20 g
CUSTOM
Type
CUSTOM
Details
was 15° C
CUSTOM
Type
CUSTOM
Details
rose to 47° C.
ADDITION
Type
ADDITION
Details
dropped to 35° C. over a period of 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into 150 ml
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
acetone, dried
DISSOLUTION
Type
DISSOLUTION
Details
of crude material was dissolved in 150 ml
FILTRATION
Type
FILTRATION
Details
of hot hexane and filtered
TEMPERATURE
Type
TEMPERATURE
Details
On cooling

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1(COC(OC1)(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.